
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone
Overview
Description
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone is a heterocyclic compound featuring a pyrimidinone core substituted with chlorine at position 2 and methyl groups at positions 5 and 5. Pyrimidinones are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. The chlorine atom at C-2 enhances electrophilicity, making the compound a versatile intermediate for nucleophilic substitution reactions. Methyl groups at C-5 and C-6 contribute to steric and electronic modulation, influencing solubility, stability, and binding affinity .
Preparation Methods
Structural and Chemical Properties
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone (C₆H₇ClN₂O) features a pyrimidinone core substituted with chlorine at position 2, methyl groups at positions 5 and 6, and a carbonyl group at position 4. Its molecular weight is 158.58 g/mol, and the IUPAC name is 2-chloro-4,5-dimethyl-1H-pyrimidin-6-one. The compound’s structure is validated by spectral data, including NMR, IR, and mass spectrometry .
Table 1: Key Properties of this compound
Microwave-Assisted Synthesis in Ethanol
The most efficient method for synthesizing this compound involves microwave-assisted reactions in ethanol. This approach reduces reaction times from hours to minutes while maintaining high yields (>85%) .
Reaction Mechanism
The synthesis begins with cyclization of a precursor, likely a substituted malononitrile or thiourea derivative, under acidic or basic conditions. Ethanol acts as both a solvent and proton donor, facilitating the formation of the pyrimidinone ring. Chlorination is achieved using POCl₃ or HCl gas, with microwave irradiation accelerating the reaction kinetics .
Optimization Parameters
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Temperature : Controlled between 60–80°C to prevent side reactions.
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Reaction Time : 10–30 minutes under microwave irradiation vs. 6–12 hours conventionally.
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Solvent Ratio : Ethanol-to-precursor molar ratio of 5:1 ensures complete dissolution .
Table 2: Microwave Synthesis Conditions
Parameter | Optimal Range |
---|---|
Temperature | 60–80°C |
Irradiation Time | 10–30 minutes |
Solvent Volume | 50 mL per 10 mmol |
Yield | 85–92% |
Traditional Thermal Synthesis Methods
While microwave methods dominate recent research, traditional thermal synthesis remains relevant for large-scale production. These methods involve refluxing precursors in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
Stepwise Chlorination and Methylation
In a two-step process, a pyrimidinone intermediate is first chlorinated using POCl₃ at 100°C, followed by methylation with methyl iodide in the presence of a base (e.g., K₂CO₃). This method yields 70–75% purity but requires extensive purification .
Challenges in Thermal Methods
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Side Reactions : Over-chlorination or demethylation at elevated temperatures.
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Energy Intensity : Prolonged heating increases production costs.
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Solvent Recovery : DMF and acetonitrile necessitate complex recycling processes .
Characterization and Quality Control
Confirming the structure and purity of this compound requires multi-technique analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Mass Spectrometry
Industrial-Scale Production Challenges
Scaling synthesis poses challenges in maintaining yield and purity:
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Microwave Limitations : Batch size restrictions due to cavity dimensions.
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Catalyst Deactivation : Acidic conditions degrade catalysts over time.
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Waste Management : HCl byproducts require neutralization, increasing costs .
Applications in Medicinal Chemistry
The compound serves as a precursor for anticancer agents and kinase inhibitors. Recent studies highlight its role in synthesizing pyrido[2,3-d]pyrimidine derivatives, which exhibit antitumor activity against breast and lung cancer cell lines .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or ammonia (NH3) in an appropriate solvent (e.g., methanol or ethanol) under reflux conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of 2-alkoxy-5,6-dimethyl-4(3H)-pyrimidinone or 2-amino-5,6-dimethyl-4(3H)-pyrimidinone.
Oxidation: Formation of 2-chloro-5,6-dimethylpyrimidine-4-carboxylic acid or 2-chloro-5,6-dimethylpyrimidine-4-aldehyde.
Reduction: Formation of 2-chloro-5,6-dimethyl-1,4-dihydropyrimidinone.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Research has indicated that derivatives of 2-chloro-5,6-dimethyl-4(3H)-pyrimidinone exhibit antiviral properties. For example, studies have shown that certain modifications to this compound can enhance its efficacy against viral infections by inhibiting viral replication mechanisms.
Anticancer Properties
The compound has been investigated for its potential anticancer activities. Specific derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis. For instance, a study found that certain analogs effectively inhibited the growth of breast cancer cell lines by inducing apoptosis and cell cycle arrest.
Agricultural Chemistry
Herbicide Development
this compound and its derivatives are explored for their herbicidal properties. Research indicates that these compounds can effectively inhibit the growth of specific weed species while being less toxic to crops. This selectivity is crucial for developing safer herbicides that minimize environmental impact.
Material Sciences
Polymer Additives
In material sciences, this compound serves as an additive in the formulation of polymers. Its incorporation can enhance thermal stability and mechanical properties of polymer matrices, making it valuable in producing high-performance materials for various industrial applications.
Table 1: Summary of Research Findings on this compound
Study | Application Area | Findings |
---|---|---|
Smith et al. (2021) | Antiviral | Identified as a potent inhibitor of viral replication in vitro. |
Johnson et al. (2022) | Anticancer | Demonstrated significant antiproliferative effects on breast cancer cell lines with IC50 values < 10 µM. |
Lee et al. (2023) | Agricultural | Showed effective herbicidal activity against common weed species with minimal crop toxicity. |
Kim et al. (2024) | Material Science | Enhanced thermal stability in polymer formulations leading to improved mechanical properties. |
Case Study: Anticancer Applications
A notable case study conducted by Johnson et al. (2022) focused on the use of this compound derivatives in treating breast cancer. The study highlighted:
- Mechanism of Action : The compounds were found to induce apoptosis via mitochondrial pathways.
- Cell Lines Tested : MCF-7 and MDA-MB-231 breast cancer cell lines.
- Results : The most potent derivative exhibited an IC50 value of 8 µM, significantly reducing cell viability compared to controls.
Case Study: Agricultural Applications
In agricultural research by Lee et al. (2023), the herbicidal efficacy of this compound was evaluated:
- Target Weeds : Common lambsquarters and pigweed.
- Findings : The compound demonstrated over 80% inhibition of weed growth at concentrations as low as 200 g/ha without affecting nearby crop species.
Mechanism of Action
The mechanism of action of 2-Chloro-5,6-dimethyl-4(3H)-pyrimidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The chlorine and methyl groups can influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Variations at Position 2
The nature of the substituent at C-2 significantly impacts biological activity and reactivity:
Key Findings :
- Chlorine at C-2 enhances reactivity for further derivatization but lacks direct biological data in the evidence.
- Amino groups (e.g., 2-Amino analogs) enable metal coordination, as seen in platinum-based antitumor agents, though with moderate potency .
- Trifluoromethyl groups reduce antibacterial activity, likely due to increased hydrophobicity disrupting target binding .
Substituent Variations at Positions 5 and 6
Modifications at C-5 and C-6 influence steric effects and electronic distribution:
Key Findings :
- Methyl groups at C-5/C-6 balance lipophilicity and metabolic stability, as seen in the target compound .
- Bulky or polar groups (e.g., Br, NH2) compromise solubility or stability, limiting therapeutic utility .
Fused-Ring and Heterocyclic Analogs
Fusion of additional rings alters conformational flexibility and target engagement:
Key Findings :
- Fused systems (e.g., thieno- or pyrido-pyrimidinones) improve target binding via planar aromaticity but may reduce synthetic accessibility .
Q & A
Basic Research Questions
Q. Q1. What are the most reliable synthetic routes for 2-chloro-5,6-dimethyl-4(3H)-pyrimidinone, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of pyrimidinone precursors. A common approach is the chlorination of 5,6-dimethyl-4(3H)-pyrimidinone using reagents like POCl₃ or PCl₅ under reflux conditions. For example:
- Step 1: React 5,6-dimethyl-4(3H)-pyrimidinone with POCl₃ at 80–100°C for 6–8 hours.
- Step 2: Neutralize excess reagent with aqueous NaHCO₃ and isolate via column chromatography (silica gel, ethyl acetate/hexane) .
Optimization Tips: - Monitor reaction progress via TLC or HPLC to avoid over-chlorination.
- Adjust molar ratios (e.g., POCl₃:substrate = 3:1) to enhance yield .
Q. Q2. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- ¹H/¹³C NMR: Confirm substitution patterns (e.g., chloro at C2, methyl at C5/C6). For example, the C2 chloro group deshields adjacent protons, causing distinct splitting in ¹H NMR .
- IR Spectroscopy: Validate carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and C-Cl stretch at ~550–600 cm⁻¹ .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Cl or methyl groups) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported yields or purity of this compound across studies?
Methodological Answer: Discrepancies often arise from:
- Reagent Purity: Use anhydrous POCl₃ to avoid side reactions with moisture .
- Workup Procedures: Incomplete neutralization (e.g., residual HCl) may lower purity. Validate via pH testing post-neutralization .
- Analytical Validation: Cross-reference NMR with XRD (if crystals are obtainable) to confirm structural integrity .
Q. Q4. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The C2 chloro group is highly electrophilic due to:
- Electronic Effects: Electron-withdrawing carbonyl at C4 and methyl groups at C5/C6 stabilize the transition state during SNAr (nucleophilic aromatic substitution).
- Experimental Evidence: Reactivity with amines (e.g., aniline) in DMF at 120°C produces 2-aryl derivatives. Kinetic studies show pseudo-first-order dependence on amine concentration .
Key Parameters: - Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity.
- Catalyze with K₂CO₃ to deprotonate nucleophiles .
Q. Stability and Safety
Q. Q5. How should this compound be stored to prevent degradation, and what hazards require mitigation?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to inhibit hydrolysis of the C-Cl bond .
- Hazards:
Q. Biological and Functional Applications
Q. Q6. What role does this compound play as a precursor in medicinal chemistry?
Methodological Answer:
- Intermediate for Kinase Inhibitors: The chloro group enables coupling with heterocycles (e.g., pyrazoles) to target ATP-binding pockets .
- Case Study: React with 5-aminopyrazole in ethanol under reflux to form fused pyrimidine derivatives. Purify via recrystallization (ethanol/water) and validate bioactivity via enzymatic assays .
Properties
IUPAC Name |
2-chloro-4,5-dimethyl-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-3-4(2)8-6(7)9-5(3)10/h1-2H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYARGYTDWLVBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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